molecular formula C15H14N2O3 B12999812 4-Amino-N-(benzo[d][1,3]dioxol-5-yl)-3-methylbenzamide

4-Amino-N-(benzo[d][1,3]dioxol-5-yl)-3-methylbenzamide

Cat. No.: B12999812
M. Wt: 270.28 g/mol
InChI Key: ZPJPJXRMVGHLQE-UHFFFAOYSA-N
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Description

4-Amino-N-(benzo[d][1,3]dioxol-5-yl)-3-methylbenzamide is a compound of significant interest in the field of medicinal chemistry. This compound features a benzamide core substituted with an amino group and a benzo[d][1,3]dioxole moiety. The unique structure of this compound makes it a potential candidate for various biological and pharmacological applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Amino-N-(benzo[d][1,3]dioxol-5-yl)-3-methylbenzamide typically involves the following steps:

    Formation of the Benzo[d][1,3]dioxole Moiety: This can be achieved through the condensation of catechol with formaldehyde under acidic conditions to form the benzo[d][1,3]dioxole ring.

    Coupling Reaction: The final step involves coupling the benzo[d][1,3]dioxole derivative with 3-methylbenzoyl chloride in the presence of a base, such as triethylamine, to form the desired benzamide compound.

Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as recrystallization and chromatography.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of nitroso or nitro derivatives.

    Reduction: Reduction of the compound can yield corresponding amines or hydroxylamines.

    Substitution: The aromatic rings in the compound can participate in electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) under acidic or basic conditions.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Reagents like nitric acid (HNO3) for nitration, sulfuric acid (H2SO4) for sulfonation, and halogens (Cl2, Br2) for halogenation.

Major Products:

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of amines or hydroxylamines.

    Substitution: Formation of substituted aromatic derivatives.

Scientific Research Applications

4-Amino-N-(benzo[d][1,3]dioxol-5-yl)-3-methylbenzamide has been explored for various scientific research applications:

Mechanism of Action

The mechanism of action of 4-Amino-N-(benzo[d][1,3]dioxol-5-yl)-3-methylbenzamide involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Uniqueness: 4-Amino-N-(benzo[d][1,3]dioxol-5-yl)-3-methylbenzamide stands out due to its specific substitution pattern, which may confer unique biological activities and chemical reactivity compared to other similar compounds.

Properties

Molecular Formula

C15H14N2O3

Molecular Weight

270.28 g/mol

IUPAC Name

4-amino-N-(1,3-benzodioxol-5-yl)-3-methylbenzamide

InChI

InChI=1S/C15H14N2O3/c1-9-6-10(2-4-12(9)16)15(18)17-11-3-5-13-14(7-11)20-8-19-13/h2-7H,8,16H2,1H3,(H,17,18)

InChI Key

ZPJPJXRMVGHLQE-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)C(=O)NC2=CC3=C(C=C2)OCO3)N

Origin of Product

United States

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